molecular formula C17H16N2O3 B5133949 3-methoxy-N'-[(E)-3-oxo-3-phenylprop-1-enyl]benzohydrazide

3-methoxy-N'-[(E)-3-oxo-3-phenylprop-1-enyl]benzohydrazide

Cat. No.: B5133949
M. Wt: 296.32 g/mol
InChI Key: PMBSNSNUBJQPBH-ZHACJKMWSA-N
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Description

3-methoxy-N’-[(E)-3-oxo-3-phenylprop-1-enyl]benzohydrazide is a hydrazone derivative known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N’-[(E)-3-oxo-3-phenylprop-1-enyl]benzohydrazide typically involves the condensation reaction between 3-methoxybenzohydrazide and cinnamaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then purified by recrystallization .

Industrial Production Methods

Industrial production of hydrazone derivatives like 3-methoxy-N’-[(E)-3-oxo-3-phenylprop-1-enyl]benzohydrazide often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N’-[(E)-3-oxo-3-phenylprop-1-enyl]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-methoxy-N’-[(E)-3-oxo-3-phenylprop-1-enyl]benzohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and proteins involved in cellular processes, such as tyrosinase and other oxidoreductases.

    Pathways Involved: It can inhibit the activity of enzymes by binding to their active sites, thereby disrupting normal cellular functions. .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-N’-[(E)-3-oxo-3-phenylprop-1-enyl]benzohydrazide stands out due to its unique structural features, such as the presence of a methoxy group and a phenylprop-1-enyl moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

3-methoxy-N'-[(E)-3-oxo-3-phenylprop-1-enyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-22-15-9-5-8-14(12-15)17(21)19-18-11-10-16(20)13-6-3-2-4-7-13/h2-12,18H,1H3,(H,19,21)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBSNSNUBJQPBH-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NNC=CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)NN/C=C/C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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